Benzyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate
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Overview
Description
Benzyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate is a synthetic compound that belongs to the class of diazaspiro compounds. These compounds are known for their unique spirocyclic structure, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of a benzyl halide with a diazaspiro compound under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process analytical technology to monitor and control the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzyl 5-fluoro-2,7-diazaspiro[3
Mechanism of Action
The mechanism of action of Benzyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets, such as sigma receptors. Sigma receptors are chaperone proteins that play a role in various biological processes, including neuroprotection and neuroinflammation. The compound can act as an agonist or antagonist of sigma receptors, modulating their activity and influencing downstream signaling pathways .
Comparison with Similar Compounds
Benzyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate can be compared with other similar compounds, such as:
Diazabicyclo[4.3.0]nonane derivatives: These compounds share a similar core structure but differ in their specific substituents and functional groups.
2,7-Diazaspiro[3.5]nonane derivatives: These compounds have the same spirocyclic core but may have different substituents, such as different halogens or alkyl groups.
The uniqueness of this compound lies in its specific combination of a benzyl group and a fluorine atom, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H19FN2O2 |
---|---|
Molecular Weight |
278.32 g/mol |
IUPAC Name |
benzyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C15H19FN2O2/c16-13-8-17-7-6-15(13)10-18(11-15)14(19)20-9-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2 |
InChI Key |
DHQZSFITNGLIFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C12CN(C2)C(=O)OCC3=CC=CC=C3)F |
Origin of Product |
United States |
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